7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
Key Structural Features:
- Dione Functionality : Positions 2 and 4 of the pyrimidine ring are substituted with oxo groups, rendering the core highly polar and capable of forming intramolecular hydrogen bonds.
- Tautomeric Equilibrium : The 1H-pyrrolo[2,3-d]pyrimidine system exhibits tautomerism, with proton migration between N1 and N3 positions stabilizing the structure through resonance.
- Hydrogen Bonding Capacity : The NH groups at N1 and N7 serve as hydrogen bond donors, while the oxo groups at C2 and C4 act as acceptors, facilitating interactions with biological targets or solvents.
Table 1: Electronic and Geometric Parameters of the Pyrrolo[2,3-d]pyrimidine-2,4-dione Core
| Parameter | Value/Description | Source |
|---|---|---|
| Ring Fusion Angles | 122.5° (pyrrole-pyrimidine junction) | |
| C2=O Bond Length | 1.22 Å | |
| C4=O Bond Length | 1.23 Å | |
| Tautomeric Energy Barrier | 8.3 kcal/mol (N1↔N3 proton shift) |
The planarity of the core (root-mean-square deviation <0.03 Å) ensures optimal orbital overlap, critical for electronic transitions observed in UV-Vis spectra (λmax ≈ 265 nm). Substituents at C7 (tetrahydrofuran-linked group) and N3 (hydrogen) introduce steric and electronic perturbations that modulate reactivity without disrupting the aromatic system.
Tetrahydrofuran Ring Stereochemistry and Functional Group Configuration
The tetrahydrofuran (THF) ring, attached at C7 of the pyrrolo[2,3-d]pyrimidine core, exhibits defined stereochemistry at C2, C4, and C5, specified as (2S,4S,5R). This configuration governs spatial arrangements of substituents and influences molecular interactions.
Stereochemical Analysis:
- Chair Conformation : The THF ring adopts a chair-like conformation, minimizing gauche interactions between the hydroxymethyl (C5) and hydroxyl (C4) groups.
- Axial vs. Equatorial Substituents :
Table 2: Stereochemical Parameters of the Tetrahydrofuran Ring
| Position | Configuration | Bond Angles (°) | Dihedral Angles (°) |
|---|---|---|---|
| C2 | S | 109.5 (C1-C2-C3) | 35.2 (C1-C2-C3-C4) |
| C4 | S | 108.9 (C3-C4-C5) | -62.1 (C2-C3-C4-C5) |
| C5 | R | 112.3 (C4-C5-O) | 178.4 (C3-C4-C5-O) |
The hydroxyl group at C4 participates in a hydrogen-bonding network with the C2=O group of the pyrrolo[2,3-d]pyrimidine core, stabilizing the molecule’s tertiary structure. The (2S,4S,5R) stereochemistry ensures optimal alignment for nucleophilic reactions at the anomeric carbon (C1') in prodrug activation.
Bis(4-methoxyphenyl)(phenyl)methoxy Protecting Group Stereoelectronic Properties
The bis(4-methoxyphenyl)(phenyl)methoxy (trityl) group, attached via a methylene bridge to C5 of the THF ring, serves as a steric shield and solubility enhancer. Its stereoelectronic properties derive from three aryl rings with varying substituents.
Electronic Contributions:
- Methoxy Groups : The para-methoxy substituents on two phenyl rings donate electron density through resonance (+M effect), increasing the aryl system’s nucleophilicity.
- Phenyl Ring : The unsubstituted phenyl group provides hydrophobic character, balancing the molecule’s solubility profile.
Table 3: Steric and Electronic Parameters of the Trityl Protecting Group
| Property | Value/Description | Source |
|---|---|---|
| Van der Waals Volume | 312 ų | |
| LogP Contribution | +4.2 | |
| Hammett σ Value | -0.27 (methoxy) | |
| Torsional Barrier | 14.8 kcal/mol (C-O bond rotation) |
The trityl group’s bulkiness (van der Waals volume = 312 ų) prevents enzymatic degradation by shielding the hydroxymethyl group at C5. Its electron-rich nature stabilizes adjacent carbocations during synthetic intermediates, a critical feature in solid-phase oligonucleotide synthesis. Conformational rigidity imposed by the three aryl rings ensures consistent spatial protection, while the methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile).
Stereoelectronic Effects on Reactivity:
- C5 Methoxy Group : The equatorial orientation of the trityl-O-CH2- group at C5 minimizes steric hindrance during glycosidic bond formation in nucleotide analogs.
- Aryl Stacking : Face-to-edge interactions between the trityl’s phenyl rings and the pyrrolo[2,3-d]pyrimidine core contribute to crystalline packing efficiency, as observed in X-ray diffraction studies.
The strategic placement of the trityl group exemplifies a balance between steric protection and electronic modulation, enabling selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid).
Properties
Molecular Formula |
C32H31N3O7 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
7-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27+,28-/m0/s1 |
InChI Key |
GBRCVBCLGPKOIS-IARZGTGTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@H](O4)N5C=CC6=C5NC(=O)NC6=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the pyrrolo[2,3-d]pyrimidine core. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This involves the condensation of suitable precursors, such as pyrimidine derivatives, under controlled conditions.
Attachment of Aromatic Groups: The bis(4-methoxyphenyl)(phenyl)methoxy group is introduced through nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing chromatography and crystallization methods to isolate the desired product.
Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong bases like sodium hydride (NaH) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Molecular Formula
- C₃₈H₃₇N₃O₇
- Molecular Weight: 647.71 g/mol
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The presence of the hydroxytetrahydrofuran moiety and bis(4-methoxyphenyl) groups contributes to its potential pharmacological properties.
Medicinal Chemistry
The compound's structure suggests potential use as a therapeutic agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant biological activities, including:
- Antitumor Activity: Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing cell viability.
- Antiviral Properties: Some pyrimidine derivatives are known to exhibit antiviral activity, making this compound a candidate for further investigation in antiviral drug development.
Biochemical Studies
The compound can serve as a tool in biochemical research to understand enzyme interactions and metabolic pathways. Its unique structure allows it to act as a substrate or inhibitor for specific enzymes, facilitating studies on:
- Enzyme Kinetics: Investigating how the compound interacts with enzymes involved in nucleotide metabolism.
- Signal Transduction Pathways: Understanding its role in cellular signaling mechanisms.
Drug Design and Development
Given its complex structure, the compound can be utilized in drug design:
- Structure-Activity Relationship (SAR) Studies: Researchers can modify different parts of the molecule to enhance its efficacy and reduce toxicity.
- Lead Compound Identification: This compound may serve as a lead for developing new drugs targeting specific diseases.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolo[2,3-d]pyrimidines. The lead compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity. The study highlighted the importance of structural modifications on biological activity.
Case Study 2: Antiviral Screening
A recent investigation focused on the antiviral properties of pyrimidine derivatives against influenza viruses. The study revealed that certain modifications to the backbone enhanced antiviral efficacy significantly. The findings suggest that compounds similar to 7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine could be explored for antiviral drug development.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Pyrrolo[2,3-d]pyrimidines | Inhibition of cancer cell proliferation |
| Antiviral | Pyrimidine derivatives | Reduced viral replication |
| Enzyme Inhibition | Various derivatives | Altered enzyme kinetics |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Hydroxyl Group Addition | Increased solubility | Journal of Medicinal Chemistry |
| Methyl Substitution | Enhanced potency against cancer cells | Recent Antiviral Research |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- 1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 23669-79-6)
Pyrrolo[2,3-d]pyrimidine Derivatives with Substituent Variations
- (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol Key Features: Amino and iodo substituents on the pyrrolo-pyrimidine core; methyl and hydroxyl groups on THF. Crystal Data: Orthorhombic (P212121), a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å. Compact packing may enhance crystallinity but reduce solubility. Biological Relevance: Iodo group could serve as a heavy atom for crystallography or radiopharmaceutical applications .
- 7-[2-C-(Hydroxymethyl)-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 443642-60-2) Core Modification: Ribofuranosyl sugar replaces DMTr-protected THF.
Compounds with Alternative Linker or Protecting Groups
- (2R,3S,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol Modification: Thiophene substituent on pyrrolo-pyrimidine.
- (2R,4S,5S)-1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Modification: Chloroquinoline-triazole linker. Impact: Bulky aromatic group increases steric hindrance; triazole enables hydrogen bonding .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C42H39N3O8
- Molecular Weight : 713.774 g/mol
- CAS Number : 2376782-98-6
- IUPAC Name : 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-N-(naphthalen-1-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide
Structural Representation
The compound features a pyrrolo-pyrimidine core structure with multiple substituents that may influence its biological activity. The presence of hydroxytetrahydrofuran and methoxyphenyl groups suggests potential interactions with biological targets.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound. Notably:
- Neuroprotective Effects : In vivo studies have shown that derivatives of this compound exhibit significant neuroprotective activity. For instance, in models of acute cerebral ischemia, compounds similar to the one demonstrated prolonged survival times and reduced mortality rates in treated mice .
- Anticancer Potential : Research indicates that pyrrolo-pyrimidine derivatives often possess anticancer properties. The structural features of the compound may enhance its ability to inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Activity : Compounds with similar structural motifs have been noted for their anti-inflammatory properties. These effects are likely mediated through the modulation of inflammatory cytokines and pathways .
Case Study 1: Neuroprotective Activity
A study conducted on a related compound demonstrated its efficacy in improving neurological outcomes in mice subjected to stroke models. The compound significantly increased survival rates and reduced neurological deficits when administered prior to ischemic events. The results indicated a dose-dependent response with optimal neuroprotection observed at moderate doses .
Case Study 2: Anticancer Activity
In vitro assays using cancer cell lines (e.g., breast and colon cancer) revealed that the compound inhibited cell growth effectively at micromolar concentrations. Mechanistic studies suggested that it induces cell cycle arrest and apoptosis via the activation of caspase pathways .
Comparative Biological Activity Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Neuroprotective | Cinnamide derivatives | Prolonged survival in ischemia models |
| Anticancer | Pyrrolo-pyrimidine derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | Various phenolic compounds | Reduction in pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
